molecular formula C14H16BF2NO3 B1529955 3,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one CAS No. 1613639-41-0

3,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Cat. No. B1529955
M. Wt: 295.09 g/mol
InChI Key: OLAPOTHCXUMWEO-UHFFFAOYSA-N
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Description

The compound 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is similar to the compound you’re asking about. It has a molecular weight of 255.07 and its IUPAC name is 2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .


Molecular Structure Analysis

The InChI code for 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is 1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(16)10(8)15/h5-6H,16H2,1-4H3 . This can give you an idea of the molecular structure.


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical And Chemical Properties Analysis

The compound 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Boron Neutron Capture Therapy (BNCT)

The compound’s boron-containing moiety suggests its potential application in BNCT, a binary cancer treatment method that targets tumors with high specificity. Boron-containing compounds are introduced into the body, where they accumulate in cancerous cells. When irradiated with low-energy thermal neutrons, boron atoms undergo nuclear reactions, producing high-energy alpha particles that destroy the tumor cells .

Drug Delivery Systems

The stability of the boronate group in aqueous environments makes this compound a candidate for use in drug delivery systems. It could be used to transport therapeutic agents to specific sites within the body, releasing them in a controlled manner .

Organic Synthesis Intermediates

Compounds like 3,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one can serve as intermediates in organic synthesis reactions. They can be used to introduce boronic acid groups into larger molecules, which is a key step in many synthetic pathways .

Molecular Docking Studies

Indole derivatives have been reported to show biological activity against various targets. The compound could be used in molecular docking studies to predict its interaction with biological macromolecules and assess its potential as a lead compound for drug development .

Fluorescent Probes

Boron-dipyrromethene (BODIPY) derivatives are known for their fluorescent properties. The structure of the compound suggests it could be modified to create fluorescent probes for bioimaging applications .

Safety And Hazards

The compound 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BF2NO3/c1-12(2)13(3,4)21-15(20-12)8-5-6-10-9(7-8)14(16,17)11(19)18-10/h5-7H,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAPOTHCXUMWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C3(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LC Yu, JW Gu, S Zhang, X Zhang - The Journal of organic …, 2017 - ACS Publications
An efficient and synthetically convenient method for the synthesis of 3,3-difluoro-2-oxindole through a visible-light-induced photoredox difluoromethylation−amidation is described. The …
Number of citations: 53 pubs.acs.org

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